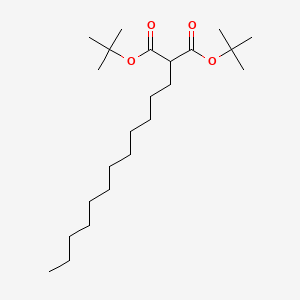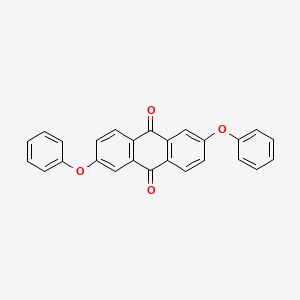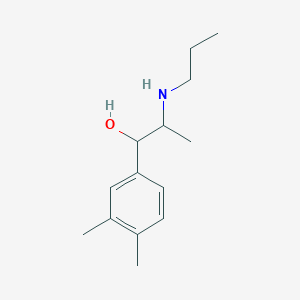![molecular formula C20H20N2O B12536435 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole CAS No. 654653-14-2](/img/structure/B12536435.png)
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenylethyl group and a prop-2-en-1-yloxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst to form an imine intermediate. This intermediate is then cyclized to form the imidazole ring. The reaction conditions typically involve heating the reaction mixture under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for imidazole derivatives often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This allows for better control over reaction conditions and higher yields of the desired product .
化学反応の分析
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazole ring. For example, oxidation of the phenylethyl group can lead to the formation of a carboxylic acid derivative, while reduction of the imidazole ring can result in the formation of a dihydroimidazole derivative .
科学的研究の応用
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and antifungal properties. In medicine, it has shown potential as an anti-inflammatory and anticancer agent .
In industry, imidazole derivatives are used as corrosion inhibitors, catalysts, and stabilizers for polymers. They are also used in the production of pharmaceuticals, agrochemicals, and dyes .
作用機序
The mechanism of action of 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. Its anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
類似化合物との比較
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole can be compared with other imidazole derivatives such as metronidazole, clotrimazole, and ketoconazole. While all these compounds share the imidazole ring structure, they differ in their substituents and, consequently, their biological activities. For example, metronidazole is primarily used as an antibacterial and antiprotozoal agent, while clotrimazole and ketoconazole are used as antifungal agents .
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
654653-14-2 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
1-[(1S)-1-phenylethyl]-5-(3-prop-2-enoxyphenyl)imidazole |
InChI |
InChI=1S/C20H20N2O/c1-3-12-23-19-11-7-10-18(13-19)20-14-21-15-22(20)16(2)17-8-5-4-6-9-17/h3-11,13-16H,1,12H2,2H3/t16-/m0/s1 |
InChIキー |
MJHDVBCLVJXGKY-INIZCTEOSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C3=CC(=CC=C3)OCC=C |
正規SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C3=CC(=CC=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)


![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)


![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)

![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
